Allantoin-13C2,15N4
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Overview
Description
Allantoin-13C2,15N4 is a stable isotope-labeled form of allantoin . It is a skin conditioning agent that promotes healthy skin and stimulates new and healthy tissue growth . It is also a vulnerary, acting as a debriding agent .
Molecular Structure Analysis
The molecular formula of Allantoin-13C2,15N4 is C213C2H615N4O3 . It has a molecular weight of 164.07 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Allantoin-13C2,15N4 .Physical And Chemical Properties Analysis
Allantoin-13C2,15N4 is a white solid . It has a molecular weight of 164.07 and a molecular formula of C213C2H615N4O3 .Scientific Research Applications
Metabolic Pathway Studies
Allantoin-13C2,15N4 is used in metabolic pathway studies to safely trace and understand in vivo processes. Stable isotope labeling is a crucial technique in this field, allowing researchers to observe the flow of substances through metabolic pathways without affecting the system .
Clinical Diagnostics
In clinical diagnostics, isotopes like Allantoin-13C2,15N4 are employed for imaging, diagnosis, and newborn screening . They play a significant role in identifying and managing various diseases .
Oxidative Stress Marker
Allantoin levels in biological fluids can indicate the presence of free radicals. Therefore, Allantoin-13C2,15N4 could serve as a marker for acute oxidative stress in clinical analyses, providing insights into the body’s response to oxidative damage .
Abiotic Stress in Plants
Allantoin compounds have been studied for their potential as photo protectants, osmoprotectants , and nitrogen recyclers in plants. These properties could help mitigate the impacts of abiotic stress on plant health and productivity .
Pharmaceutical Applications
In pharmaceuticals, allantoin is known for its solubility and minimal pathological actions. It is used to treat hyperuricemia and gout by facilitating the removal of urate crystals from joints .
Safety and Hazards
Mechanism of Action
Target of Action
Allantoin-13C2,15N4, a labeled form of Allantoin, primarily targets the Imidazoline Receptor . This receptor plays a crucial role in various physiological processes, including pain modulation, insulin secretion, and cardiovascular regulation . Allantoin-13C2,15N4 is also an Endogenous Metabolite , meaning it is naturally produced within the body .
Mode of Action
It is known to promote healthy skin and stimulate new and healthy tissue growth . This suggests that Allantoin-13C2,15N4 interacts with its targets to promote cell proliferation and tissue regeneration .
Biochemical Pathways
Allantoin-13C2,15N4 is an intermediate product of the purine catabolic pathway, which helps in nitrogen mobilization . It is involved in increasing stress tolerance in plants, where higher allantoin biosynthesis and accumulation correlate with increased tolerance to various abiotic stresses . Allantoin-13C2,15N4 activates the abscisic acid (ABA) biosynthetic genes, which in turn activate downstream stress-related genes .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Allantoin-13C2,15N4’s action include promoting healthy skin and stimulating new and healthy tissue growth . It also plays a role in cognitive function and hippocampal neurogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Allantoin-13C2,15N4. For instance, in plants, allantoin has emerged as a molecule involved in increasing tolerance to various abiotic stresses such as drought, salt, cold, heavy metals, and irradiance . The accumulation of allantoin in response to these stresses endows it as a stress modulator .
properties
IUPAC Name |
(2,5-dioxo-(213C,1,3-15N2)1,3-diazolidin-4-yl)(13C)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i3+1,4+1,5+1,6+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJWUDADGALRAB-LSYAIDEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(C(=O)[15NH][13C](=O)[15NH]1)[15NH][13C](=O)[15NH2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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